IDO-IN-2

Description

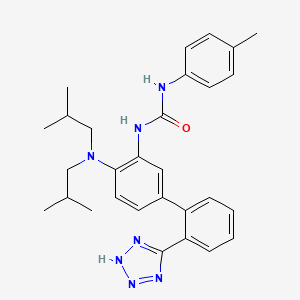

Structure

3D Structure

Propriétés

IUPAC Name |

1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O/c1-19(2)17-36(18-20(3)4)27-15-12-22(24-8-6-7-9-25(24)28-32-34-35-33-28)16-26(27)31-29(37)30-23-13-10-21(5)11-14-23/h6-16,19-20H,17-18H2,1-5H3,(H2,30,31,37)(H,32,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMMPAEIYFQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3C4=NNN=N4)N(CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of IDO-IN-2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance. Its upregulation in the tumor microenvironment is a significant mechanism of cancer immune evasion, making it a prime target for cancer immunotherapy. IDO-IN-2, a potent inhibitor of IDO1, has emerged as a valuable tool for studying the therapeutic potential of IDO1 inhibition. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in drug development. This document details the quantitative inhibitory activity of this compound, provides protocols for its characterization, and outlines a putative synthesis pathway.

Introduction to IDO1 and its Role in Immuno-oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. This metabolic process has profound implications for immune regulation. The depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, create an immunosuppressive microenvironment. This environment is characterized by the inhibition of effector T cell and natural killer (NK) cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation and activity.

In the context of cancer, many tumors exploit the IDO1 pathway to evade immune surveillance.[1] By upregulating IDO1 expression, tumors can suppress the anti-tumor immune response, thereby facilitating their growth and metastasis.[1] This has led to the development of IDO1 inhibitors as a promising strategy in cancer immunotherapy, with the goal of restoring immune function within the tumor microenvironment.

This compound: A Potent IDO1 Inhibitor

This compound, also known as RG 6078, and an analog of NLG-919 and GDC-0919, is a potent small molecule inhibitor of IDO1.[2] It features an imidazoleisoindole core structure, which is crucial for its interaction with the heme iron at the active site of the IDO1 enzyme.[2] The high affinity and specificity of this compound for IDO1 make it an excellent pharmacological tool for preclinical research in immuno-oncology.

Quantitative Inhibitory Activity

The potency of this compound has been characterized through various in vitro and cell-based assays. The following table summarizes the key quantitative data for its inhibitory activity.

| Parameter | Value | Assay System | Reference |

| IC50 | 38 nM | Recombinant Human IDO1 Enzyme | [2] |

| EC50 | 61 nM | HeLa Cellular Assay | [2] |

| Ki | 7 nM | Cell-free assay (for NLG-919) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound's inhibitory activity.

HeLa Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The activity of the enzyme is then determined by measuring the production of kynurenine in the cell culture supernatant.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human IFN-γ

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions.

-

IDO1 Induction: Add IFN-γ to the wells to a final concentration of 100 ng/mL to induce IDO1 expression.

-

Tryptophan Addition: Add L-tryptophan to the wells to a final concentration of 100 µM.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Kynurenine Measurement:

-

Transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 75 µL of the clear supernatant to another 96-well plate.

-

Add 75 µL of Ehrlich's reagent to each well.

-

Measure the absorbance at 490-492 nm.

-

-

Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

HPLC Method for Kynurenine Quantification

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for the quantification of kynurenine in biological samples.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: Acetonitrile and potassium phosphate buffer

-

Kynurenine standard

-

Perchloric acid

Procedure:

-

Sample Preparation:

-

Collect cell culture supernatant or other biological samples.

-

To 100 µL of the sample, add 10 µL of 6M perchloric acid to precipitate proteins.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the analytes using an isocratic or gradient mobile phase. A typical mobile phase consists of a mixture of acetonitrile and a potassium phosphate buffer (e.g., 25 mM, pH 6.4).

-

Detect kynurenine by its UV absorbance at approximately 360-365 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of kynurenine.

-

Determine the concentration of kynurenine in the samples by comparing their peak areas to the standard curve.

-

Discovery and Synthesis Pathway of this compound

The discovery of this compound and its analogs was driven by the need for potent and selective inhibitors of IDO1 for cancer immunotherapy. The imidazoleisoindole scaffold was identified as a key pharmacophore that interacts with the heme cofactor in the active site of the enzyme.[5][6]

Putative Synthesis Pathway

While a specific, detailed synthesis of this compound has not been published, a plausible synthetic route can be proposed based on the published synthesis of its close analog, NLG-919, and other imidazoleisoindole derivatives.[5] The following diagram illustrates a potential multi-step synthesis.

Disclaimer: The following synthesis pathway is a putative route based on the synthesis of structurally related compounds and has not been experimentally verified for this compound itself.

Caption: Proposed multi-step synthesis pathway for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect by directly inhibiting the enzymatic activity of IDO1. This inhibition leads to a reversal of the immunosuppressive tumor microenvironment. The following diagram illustrates the IDO1 signaling pathway and the point of intervention by this compound.

Caption: IDO1 signaling pathway and inhibition by this compound.

By inhibiting IDO1, this compound prevents the conversion of tryptophan to kynurenine. This leads to two key outcomes that favor an anti-tumor immune response:

-

Restoration of Tryptophan Levels: The local concentration of tryptophan is maintained, allowing for the normal proliferation and function of effector T cells.

-

Reduction of Kynurenine Levels: The accumulation of immunosuppressive kynurenines is prevented, thereby reducing the inhibition of effector T cells and the activation of regulatory T cells.

Conclusion

This compound is a potent and valuable research tool for investigating the role of the IDO1 pathway in cancer immunology and for the preclinical evaluation of IDO1-targeted therapies. Its well-characterized inhibitory activity and the availability of robust assays for its evaluation make it a cornerstone compound in the field. Further exploration of the synthesis and optimization of imidazoleisoindole-based inhibitors holds significant promise for the development of novel and effective cancer immunotherapies.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. NLG919, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]

- 4. abmole.com [abmole.com]

- 5. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of IDO-IN-2: A Technical Guide to a Potent Imidazoleisoindole-Based IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target. Its role in tryptophan catabolism and the subsequent suppression of T-cell function within the tumor microenvironment has spurred the development of numerous inhibitors. Among these, IDO-IN-2, a potent inhibitor with an imidazoleisoindole core, has demonstrated significant promise. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for assessing inhibitor activity, and visualizations of key biological and experimental pathways.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of compounds based on the imidazoleisoindole scaffold is highly dependent on the nature and position of substituents. The core structure binds to the heme iron within the active site of IDO1, and modifications to the peripheral groups can significantly impact binding affinity and cellular activity.

Table 1: Structure-Activity Relationship of Imidazoleisoindole Analogs Against IDO1

| Compound | R1 | R2 | R3 | hIDO1 IC50 (nM)[1] | HeLa Cell EC50 (nM)[1] |

| This compound (Analog) | H | H | 4-F | 38 | 61 |

| 11a | H | H | H | 1300 | >10000 |

| 11b | H | H | 2-F | 140 | 380 |

| 11c | H | H | 3-F | 120 | 410 |

| 11d | H | H | 2-Cl | 110 | 320 |

| 11e | H | H | 3-Cl | 80 | 250 |

| 11f | H | H | 4-Cl | 70 | 210 |

| 11g | H | H | 2-Br | 90 | 280 |

| 11h | H | H | 3-Br | 60 | 190 |

| 11i | H | H | 4-Br | 50 | 160 |

| 11j | H | H | 2-CH3 | 210 | 650 |

| 11k | H | H | 3-CH3 | 180 | 580 |

| 11l | H | H | 4-CH3 | 150 | 480 |

| 11m | H | H | 2-OCH3 | 350 | >1000 |

| 11n | H | H | 3-OCH3 | 280 | 890 |

| 11o | H | H | 4-OCH3 | 250 | 810 |

| 11p | 4-F | H | H | 45 | 150 |

| 11q | H | 5-F | H | 90 | 290 |

| 11r | 4-F | 5-F | H | 30 | 95 |

Key SAR Insights:

-

Substitution on the Phenyl Ring (R3): Halogen substitutions on the terminal phenyl ring generally enhance potency. Potency increases with the size of the halogen (Br > Cl > F) and is influenced by the position (para > meta > ortho). Electron-donating groups like methyl and methoxy at this position tend to decrease activity.

-

Substitution on the Isoindole Ring (R1 and R2): Fluorine substitution on the isoindole moiety also impacts activity. A fluorine at the 4-position of the isoindole ring (R1) is beneficial. Compound 11r , with fluorine substitutions at both the 4-position of the isoindole ring and the 4-position of the phenyl ring, demonstrated the highest potency in this series.

Experimental Protocols

Accurate determination of inhibitor potency is crucial for SAR studies. The following are detailed protocols for enzymatic and cell-based assays commonly used to evaluate IDO1 inhibitors.

Recombinant hIDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid (20 mM)

-

Methylene blue (10 µM)

-

Catalase (100 µg/mL)

-

Test compounds (dissolved in DMSO)

-

30% (w/v) Trichloroacetic acid (TCA)

-

2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)

-

96-well microplate

-

Plate reader (480 nm absorbance)

Procedure:

-

Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add 50 µL of the reaction mixture to each well of a 96-well plate.

-

Add 2 µL of the test compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add 20 µL of recombinant hIDO1 enzyme to each well.

-

Initiate the reaction by adding 30 µL of L-tryptophan solution.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 20 µL of 30% TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet precipitated protein.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of 2% p-DMAB solution to each well.

-

Read the absorbance at 480 nm immediately.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HeLa Cell-Based IDO1 Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context, providing insights into cell permeability and metabolism.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Human interferon-gamma (IFN-γ)

-

L-Tryptophan

-

Test compounds (dissolved in DMSO)

-

30% (w/v) Trichloroacetic acid (TCA)

-

2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid

-

96-well cell culture plate

-

96-well assay plate

-

Plate reader (480 nm absorbance)

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with 100 ng/mL of IFN-γ for 24 hours.

-

Prepare serial dilutions of the test compounds in fresh culture medium supplemented with L-tryptophan.

-

Remove the IFN-γ-containing medium from the cells and add 200 µL of the medium containing the test compounds. Include vehicle and positive controls.

-

Incubate the plate for 24-48 hours at 37°C.

-

Collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well and incubate at 50°C for 30 minutes.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new plate.

-

Add 100 µL of 2% p-DMAB solution to each well.

-

Read the absorbance at 480 nm.

-

Calculate the percent inhibition and determine the EC50 value.

Visualizing the Pathways

Understanding the underlying biological and experimental frameworks is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate the IDO1 signaling pathway and a typical experimental workflow for SAR analysis.

References

The Immunomodulatory Landscape of IDO-IN-2: A Technical Guide to its Chemical Properties and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of IDO-IN-2, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), and its key analogs. This document details experimental protocols for assessing its activity and visualizes the intricate signaling pathways it modulates, offering a critical resource for researchers in immunology and oncology.

Core Chemical Properties of this compound and Its Analogs

This compound and its analogs are pivotal research tools for investigating the role of the IDO1 pathway in immune suppression. The following tables summarize their key chemical and pharmacological properties for comparative analysis.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol[1] |

| Molecular Formula | C₁₈H₂₂N₂O[1][2] |

| Molecular Weight | 282.38 g/mol [2] |

| CAS Number | 1402836-58-1[2] |

| Appearance | Powder[3] |

| Solubility | Soluble in DMSO (>10 mM)[3], Ethanol (30 mg/mL), Water (Insoluble)[1] |

| Synonyms | RG 6078, NLG-919 analogue, GDC-0919 analogue[2] |

Table 2: Comparative Data of this compound and Key Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IDO1 IC₅₀/Kᵢ | Cellular EC₅₀ | Key Structural Feature |

| This compound | C₁₈H₂₂N₂O | 282.38[2] | IC₅₀: 38 nM[2] | 61 nM (HeLa cells)[2] | Imidazoleisoindole core[2] |

| Navoximod (GDC-0919/NLG-919) | C₁₈H₂₁FN₂O₂ | 316.37[4] | Kᵢ: 7 nM[4] | 75 nM[4] | 6-fluoro-imidazoleisoindole core[5] |

| Epacadostat (INCB024360) | C₁₁H₁₂F₂N₄O₃S | 326.30 | IC₅₀: 10 nM | ~70 nM | Hydroxyamidine sulfonamide |

| Linrodostat (BMS-986205) | C₂₁H₂₀F₃N₅O₂ | 447.41 | IC₅₀: 1.7 nM | 1.1-1.7 nM | Irreversible inhibitor |

The IDO1 Signaling Pathway and Mechanism of Inhibition

IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[6] This pathway is a critical regulator of immune responses. The depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, create an immunosuppressive microenvironment.[7]

This compound and its analogs act as competitive inhibitors of IDO1, blocking the conversion of tryptophan to N-formylkynurenine. This restores local tryptophan levels and prevents the production of immunosuppressive kynurenines. The downstream effects include the reactivation of effector T-cells and natural killer (NK) cells, and the reduction of regulatory T-cell (Treg) function.

Experimental Protocols

In Vitro IDO1 Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against recombinant human IDO1 enzyme.

Workflow Diagram:

References

- 1. NLG919 - LKT Labs [lktlabs.com]

- 2. selleckchem.com [selleckchem.com]

- 3. NLG919 | CAS:1402836-58-1 | Potent IDO pathway inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fortislife.com [fortislife.com]

In-Depth Technical Guide: Mechanism of Action of IDO-IN-2 on the IDO1 Enzyme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. By catalyzing the initial and rate-limiting step in tryptophan catabolism, the conversion of L-tryptophan to N-formylkynurenine, IDO1 creates an immunosuppressive microenvironment. This is achieved through the depletion of the essential amino acid tryptophan and the production of immunomodulatory metabolites known as kynurenines. Elevated IDO1 activity is a key mechanism of immune evasion in various cancers and is also implicated in chronic infections and autoimmune diseases. Consequently, the development of potent and selective IDO1 inhibitors is a significant focus in modern drug discovery.

IDO-IN-2, an analogue of NLG-919 and GDC-0919, is a potent inhibitor of the IDO1 enzyme. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, binding characteristics, and its effects on downstream signaling pathways. Detailed experimental protocols for the characterization of this compound are also provided to facilitate further research and development.

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound against the IDO1 enzyme have been characterized through various in vitro and cell-based assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Assay Type | Notes |

| IC50 | 38 nM | Enzymatic Assay | Half-maximal inhibitory concentration in a cell-free enzymatic assay.[1] |

| EC50 | 61 nM | HeLa Cellular Assay | Half-maximal effective concentration in a cellular assay measuring kynurenine production.[1] |

| Kd | 3.30 µM | Microscale Thermophoresis (MST) | Dissociation constant for an imidazoleisoindole analog of this compound, indicating its binding affinity to IDO1.[2] |

Mechanism of Action

This compound exerts its inhibitory effect on the IDO1 enzyme through a direct binding interaction. Structural and biochemical studies have revealed that this compound, which contains an imidazoleisoindole core, directly coordinates with the ferric (Fe³⁺) heme iron at the sixth coordination site within the active site of the IDO1 enzyme.[1] This direct binding physically obstructs the access of the natural substrate, L-tryptophan, to the catalytic center, thereby preventing the initiation of the tryptophan catabolism cascade.

The inhibition of IDO1 by this compound leads to two primary downstream effects that counteract the immunosuppressive functions of the enzyme:

-

Restoration of Tryptophan Levels: By blocking IDO1-mediated tryptophan degradation, this compound prevents the depletion of this essential amino acid in the local microenvironment. Tryptophan is crucial for T-cell proliferation and function, and its availability is a key checkpoint in the immune response.

-

Reduction of Kynurenine Production: Inhibition of IDO1 by this compound halts the production of kynurenine and its downstream metabolites. These metabolites are known to induce T-cell apoptosis, promote the differentiation of regulatory T-cells (Tregs), and suppress the activity of effector T-cells and Natural Killer (NK) cells.

Signaling Pathways

The immunosuppressive effects of IDO1 are mediated through the modulation of key intracellular signaling pathways, primarily the General Control Nonderepressible 2 (GCN2) and the mammalian Target of Rapamycin (mTOR) pathways. By inhibiting IDO1, this compound effectively reverses these signaling events.

The GCN2 Pathway

Tryptophan depletion, caused by IDO1 activity, leads to an accumulation of uncharged tRNA, which in turn activates the GCN2 kinase.[3] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global shutdown of protein synthesis and cell cycle arrest in T-cells. This is a primary mechanism of IDO1-mediated T-cell suppression. By preventing tryptophan depletion, this compound is expected to inhibit the activation of the GCN2 pathway, thereby rescuing T-cells from anergy and apoptosis.

The mTOR Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its activity is sensitive to amino acid availability. Tryptophan sufficiency is a key signal for maintaining mTOR activity.[3][4] IDO1-mediated tryptophan depletion leads to the inhibition of mTOR signaling, further contributing to the suppression of T-cell function.[3][5] By restoring intracellular tryptophan levels, this compound is predicted to reactivate the mTOR pathway, promoting T-cell activation and effector functions.

Caption: Signaling pathway of IDO1 inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

This compound (test compound)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Cofactor solution: 20 mM L-ascorbic acid, 20 µM methylene blue, and 200 U/mL catalase in assay buffer

-

Stop Solution: 30% (w/v) trichloroacetic acid (TCA)

-

Colorimetric Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (blank), vehicle control, or this compound dilutions.

-

Add 25 µL of L-tryptophan solution to all wells.

-

Add 25 µL of cofactor solution to all wells.

-

Initiate the reaction by adding 50 µL of pre-warmed recombinant IDO1 enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of TCA stop solution to all wells.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of the DMAB colorimetric reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value of this compound.

HeLa Cellular Assay for IDO1 Activity

This cell-based assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.

Materials:

-

HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound

-

L-Tryptophan

-

TCA and DMAB reagents as described above

-

96-well cell culture plate

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Pre-incubate the cells with the compound for 1 hour.

-

Add L-tryptophan to the medium.

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Follow steps 8-14 of the IDO1 Enzymatic Assay protocol to measure the kynurenine concentration.

-

Calculate the percentage of inhibition and determine the EC50 value of this compound.

Experimental Workflow Visualization

The characterization of a novel IDO1 inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Caption: Typical experimental workflow for IDO1 inhibitor characterization.

Logical Relationships in Mechanism of Action

The following diagram illustrates the logical flow from the molecular interaction of this compound with IDO1 to the ultimate immunological outcome.

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a potent inhibitor of the IDO1 enzyme that acts through direct coordination with the catalytic heme iron. This mechanism effectively blocks tryptophan catabolism, leading to the restoration of local tryptophan levels and the cessation of immunosuppressive kynurenine production. By preventing the activation of the GCN2 stress response pathway and maintaining the activity of the pro-growth mTOR signaling cascade, this compound has the potential to reverse the immunosuppressive tumor microenvironment and restore anti-tumor T-cell immunity. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers dedicated to the continued investigation and development of IDO1 inhibitors as a promising class of cancer immunotherapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The IDO1/Kynurenine Pathway in Cancer Immunology: A Technical Guide for Researchers and Drug Developers

Executive Summary: The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) and its metabolic pathway, the kynurenine pathway, have emerged as a critical axis in tumor immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 orchestrates an immunosuppressive tumor microenvironment, facilitating cancer progression and resistance to immunotherapy. This technical guide provides an in-depth overview of the IDO1/kynurenine pathway's role in cancer immunology, detailed experimental protocols for its investigation, and a summary of key quantitative data from preclinical and clinical studies of IDO1 inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.

Core Concepts: The IDO1/Kynurenine Pathway and its Immunosuppressive Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[1][2] Upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to two primary immunosuppressive mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid for T-cell proliferation and function, leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-kinase pathway in T cells.[1] This results in cell cycle arrest and anergy, a state of functional unresponsiveness.[1]

-

Kynurenine Accumulation: The enzymatic activity of IDO1 produces a series of downstream metabolites, collectively known as kynurenines.[1] The primary metabolite, kynurenine, can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor expressed in various immune cells.[3][4] Activation of AhR by kynurenine promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and suppresses the activity of effector T cells and natural killer (NK) cells.[3][5]

Beyond its enzymatic function, IDO1 has also been reported to have non-enzymatic, signaling roles that contribute to immune suppression.[1] The expression of IDO1 is often induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), creating a negative feedback loop that dampens anti-tumor immune responses.[1]

Data Presentation: Quantitative Analysis of IDO1 Inhibitors

The therapeutic potential of targeting the IDO1/kynurenine pathway has led to the development of numerous small molecule inhibitors. The following tables summarize key quantitative data for prominent IDO1 inhibitors from preclinical and clinical studies.

Table 1: Preclinical Potency and Efficacy of IDO1 Inhibitors

| Inhibitor | Target(s) | IC50 (in vitro) | In Vivo Efficacy (Mouse Models) | Reference(s) |

| Epacadostat | IDO1 | ~10 nM (cellular assay) | Suppressed tumor growth and kynurenine levels in CT26 tumor-bearing mice. | [6][7][8] |

| Navoximod | IDO1 | 7 nM (Ki), 75 nM (EC50) | Enhanced anti-tumor responses to vaccination in B16F10 melanoma model. | [9][10][11] |

| Indoximod | IDO pathway (indirect) | Not a direct enzyme inhibitor | Reduced T-regulatory cells and showed synergy with chemotherapy in mouse models. | [4][12][13] |

| BMS-986205 | IDO1 | ~1.1 nM (cellular assay) | Potent and selective inhibition of IDO1, restoring T cell proliferation. | [3][14][15] |

Table 2: Clinical Trial Results of IDO1 Inhibitors

| Inhibitor | Combination Therapy | Cancer Type | Phase | Objective Response Rate (ORR) | Reference(s) |

| Epacadostat | Pembrolizumab | Metastatic Melanoma | III (ECHO-301/KEYNOTE-252) | No significant improvement over pembrolizumab alone. | [16][17] |

| Epacadostat | Ipilimumab | Metastatic Melanoma | I/II | 26% (in combination) | [16] |

| Indoximod | Pembrolizumab | Advanced Melanoma | II | 51% (in combination) | [4][18] |

| BMS-986205 | Nivolumab | Advanced Cancers | I/IIa | Showed anti-tumor activity in heavily pre-treated patients. | [19][20] |

Table 3: Correlation of IDO1 Expression with Patient Prognosis

| Cancer Type | Correlation of High IDO1 Expression with Overall Survival (OS) | Reference(s) |

| Various Solid Tumors (Meta-analysis) | Shorter OS (HR = 1.60) | [21] |

| Lung Adenocarcinoma | Poorer Progression-Free Survival (PFS) and OS | [22] |

| High-Grade Serous Ovarian Cancer | Improved OS and PFS | [23] |

| Diffuse Large B-cell Lymphoma | Poorer survival | [21] |

| Hepatocellular Carcinoma | Worse OS | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the IDO1/kynurenine pathway.

IDO1 Enzyme Activity Assay (Cell-Based)

This protocol describes a common cell-based assay to measure the inhibitory effect of compounds on IDO1 activity.

Materials:

-

HeLa cells (or other suitable cell line with inducible IDO1 expression)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant human Interferon-gamma (IFN-γ)

-

L-tryptophan

-

Test compounds (e.g., IDO1 inhibitors)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[5]

-

IDO1 Induction and Compound Treatment: The next day, treat the cells with human IFN-γ (e.g., 10 ng/mL) and serial dilutions of the test compound in culture medium containing a known concentration of L-tryptophan (e.g., 15 µg/mL).[5] Include appropriate controls (vehicle control, no IFN-γ control).

-

Incubation: Incubate the plate for an additional 24-48 hours.[5]

-

Kynurenine Measurement: a. Carefully collect 140 µL of the cell culture supernatant.[5] b. Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5] c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the supernatant to a new 96-well plate. e. Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.[24] f. Measure the absorbance at 480 nm using a plate reader.[24]

-

Data Analysis: Calculate the concentration of kynurenine produced in each well by comparing the absorbance to a standard curve of known kynurenine concentrations. Determine the IC50 value of the test compound by plotting the percentage of inhibition of kynurenine production against the compound concentration.

Quantification of Tryptophan and Kynurenine by HPLC

This protocol outlines a method for the simultaneous quantification of tryptophan and kynurenine in biological samples using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV or diode array detector

-

C18 reverse-phase column (e.g., Hypersil GOLD C18, 50 mm x 2.1 mm)[25]

-

Mobile phase: 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile[25]

-

Tryptophan and kynurenine standards

-

Internal standard (e.g., 3-nitro-L-tyrosine)[26]

-

Trichloroacetic acid (TCA) for protein precipitation

-

Biological samples (e.g., cell culture supernatant, plasma, tissue homogenates)

Procedure:

-

Sample Preparation: a. For cell culture supernatant or plasma, add TCA to a final concentration of 5-10% to precipitate proteins.[26] b. Vortex and centrifuge at high speed to pellet the precipitated proteins. c. Collect the supernatant for analysis. d. For tissue samples, homogenize the tissue in an appropriate buffer and then proceed with protein precipitation.

-

HPLC Analysis: a. Set up the HPLC system with the C18 column and the specified mobile phase. b. Set the flow rate to 0.8 mL/min and the column temperature to 30°C.[25] c. Inject the prepared sample onto the column. d. Detect tryptophan by its fluorescence (excitation at 285 nm, emission at 365 nm) or UV absorbance at 280 nm.[25][26] e. Detect kynurenine by its UV absorbance at 360 nm.[25][26]

-

Data Analysis: a. Generate standard curves for tryptophan and kynurenine using known concentrations of the standards. b. Quantify the concentrations of tryptophan and kynurenine in the samples by comparing their peak areas to the respective standard curves. c. The kynurenine/tryptophan ratio can be calculated as an indicator of IDO1 activity.[26]

T-cell Proliferation Assay

This protocol describes how to assess the effect of IDO1 activity and its inhibition on T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat cells)

-

IDO1-expressing cells (e.g., IFN-γ-treated tumor cells or dendritic cells)

-

T-cell proliferation dye (e.g., CFSE) or [3H]-thymidine

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA)

-

Test compounds (IDO1 inhibitors)

-

96-well plates

-

Flow cytometer or liquid scintillation counter

Procedure:

-

Co-culture Setup: a. Seed the IDO1-expressing cells in a 96-well plate. b. Label the T cells with a proliferation dye like CFSE according to the manufacturer's instructions. c. Add the labeled T cells to the wells containing the IDO1-expressing cells. d. Add T-cell activation stimuli and serial dilutions of the test compound.

-

Incubation: Incubate the co-culture for 3-5 days.

-

Proliferation Measurement:

-

CFSE Dilution (Flow Cytometry): a. Harvest the T cells from the co-culture. b. Stain the cells with antibodies against T-cell markers (e.g., CD3, CD4, CD8). c. Analyze the cells by flow cytometry. Proliferating cells will show a progressive dilution of the CFSE dye.

-

[3H]-Thymidine Incorporation: a. During the last 18-24 hours of incubation, add [3H]-thymidine to the co-culture. b. Harvest the cells and measure the incorporation of [3H]-thymidine using a liquid scintillation counter. Increased incorporation indicates proliferation.

-

-

Data Analysis: Quantify T-cell proliferation in the presence of the IDO1 inhibitor compared to the vehicle control. This will demonstrate the ability of the inhibitor to rescue T cells from IDO1-mediated suppression.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the IDO1/kynurenine pathway and its investigation.

Caption: The IDO1/Kynurenine Pathway in the Tumor Microenvironment.

Caption: Experimental Workflow for IDO1 Inhibitor Screening.

Caption: Logical Relationship of IDO1 Activation to Tumor Immune Evasion.

References

- 1. benchchem.com [benchchem.com]

- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer | Semantic Scholar [semanticscholar.org]

- 14. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news.bms.com [news.bms.com]

- 20. BMS-986205, an optimized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, is well tolerated with potent pharmacodynamic (PD) activity, alone and in combination with nivolumab (nivo) in advanced cancers in a phase 1/2a trial : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 21. Prognostic role of indoleamine 2,3-dioxygenase 1 expression in solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigating the role of IDO1 in tumors: correlating IDO1 expression with clinical pathological features and prognosis in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Increased expression of IDO1 is associated with improved survival and increased number of TILs in patients with high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 25. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Target Validation of IDO-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation and activation, and the production of immunosuppressive metabolites, primarily kynurenine. Elevated IDO1 expression has been observed in a wide range of malignancies and is often associated with a poor prognosis. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology.

This technical guide provides a comprehensive overview of the preclinical target validation of IDO-IN-2 (also known as GDC-0919 or Navoximod), a potent and selective IDO1 inhibitor. For comparative purposes, data on the well-characterized IDO1 inhibitor, epacadostat (INCB024360), is also included. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the evaluation of IDO1 inhibitors.

Mechanism of Action: The IDO1 Signaling Pathway

IDO1 is an intracellular heme-containing enzyme. Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is often present in the tumor microenvironment. The enzymatic activity of IDO1 initiates the conversion of L-tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to kynurenine.

The immunosuppressive effects of IDO1 are mediated by:

-

Tryptophan Depletion: The local depletion of tryptophan arrests T-cells in the G1 phase of the cell cycle, leading to anergy and apoptosis of effector T-cells.

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.

This compound and other IDO1 inhibitors act by competitively binding to the active site of the enzyme, thereby blocking the catabolism of tryptophan and restoring a more immune-permissive tumor microenvironment.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound and epacadostat.

Table 1: In Vitro Potency of IDO1 Inhibitors

| Compound | Assay Type | Cell Line | Species | IC50 / EC50 (nM) | Reference |

| This compound (GDC-0919) | IDO1 Enzyme Assay | Recombinant | Human | 28 (IC50) | [1] |

| IDO1 Enzyme Assay | - | - | 38 (IC50) | [2] | |

| Cellular Assay (Kynurenine) | HeLa | Human | 61 (EC50) | [2] | |

| Cellular Assay (Kynurenine) | - | Human | 70 (EC50) | [1] | |

| T-cell Proliferation (MLR) | Human DCs | Human | 90 (EC50) | [1] | |

| T-cell Suppression | Mouse DCs | Mouse | 120 (ED50) | [3] | |

| Epacadostat (INCB024360) | IDO1 Enzyme Assay | - | - | 71.8 (IC50) | [4] |

| Cellular Assay (Kynurenine) | HeLa | Human | ~10 (IC50) | [4] | |

| Cellular Assay (Kynurenine) | HEK293/MSR | Mouse | 52.4 (IC50) | [4] |

Table 2: In Vivo Preclinical Efficacy of IDO1 Inhibitors

| Compound | Tumor Model | Dosing Regimen | Key Findings | Reference |

| This compound (GDC-0919) | B16-F10 Melanoma (syngeneic) | Not specified | Enhanced anti-tumor response to vaccination. | [1] |

| Panc02 Pancreatic Adenocarcinoma (syngeneic) | 500 mg/kg | Decreased tumor volume. | [5] | |

| GL261 Glioma (syngeneic) | 200 mg/kg, BID, PO | Potent inhibition of tryptophan metabolism; biologically relevant brain concentrations. | [6] | |

| Epacadostat (INCB024360) | CT26 Colon Carcinoma (syngeneic) | 100 mg/kg, BID, PO for 12 days | Suppressed kynurenine in plasma, tumor, and lymph nodes. | [4] |

| B16-F10 Melanoma (syngeneic) | Not specified | Enhanced antitumor efficacy of a gp100 vaccine; delayed tumor growth. | [7] | |

| Cetuximab-Resistant Colorectal Cancer (xenograft) | Not specified | Overcame cetuximab resistance and suppressed tumor growth in combination. | [2][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro IDO1 Enzyme Activity Assay (Kynurenine Measurement)

Objective: To determine the direct inhibitory effect of a compound on IDO1 enzyme activity.

Principle: The assay measures the production of kynurenine from tryptophan by recombinant IDO1 enzyme. Kynurenine is then quantified colorimetrically after reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde).

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors: Ascorbic acid, Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add serial dilutions of the test compound (e.g., this compound) to the wells of a 96-well plate. Include vehicle controls.

-

Initiate the enzymatic reaction by adding recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular IDO1 Activity Assay

Objective: To assess the ability of a compound to inhibit IDO1 activity in a cellular context.

Principle: IDO1 expression is induced in a human cancer cell line (e.g., HeLa or SKOV-3) by treatment with IFN-γ. The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is measured.

Materials:

-

HeLa or SKOV-3 cells

-

Cell culture medium (e.g., DMEM or McCoy's 5A) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IFN-γ

-

This compound or other test compounds

-

L-Tryptophan

-

TCA

-

Ehrlich's reagent

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.

-

Replace the medium with fresh medium containing L-tryptophan and serial dilutions of the test compound.

-

Incubate for an additional 24-48 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant, incubate at 50°C for 30 minutes, and centrifuge.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the percentage of inhibition and determine the EC50 value.

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of an IDO1 inhibitor in an immunocompetent mouse model.

Principle: A syngeneic tumor model, such as CT26 colon carcinoma or B16-F10 melanoma in BALB/c or C57BL/6 mice, respectively, is used to assess the impact of IDO1 inhibition on tumor growth in the presence of a functional immune system.

Materials:

-

CT26 or B16-F10 tumor cells

-

BALB/c or C57BL/6 mice

-

This compound or other test compounds formulated for oral administration

-

Calipers for tumor measurement

-

Equipment for blood and tissue collection

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (vehicle control, test compound).

-

Administer the test compound orally at the desired dose and schedule (e.g., 100 mg/kg, BID).

-

Measure tumor volume with calipers regularly (e.g., twice weekly).

-

At the end of the study, or at specified time points, collect blood and tumor tissue for pharmacodynamic analysis.

-

Measure kynurenine and tryptophan levels in plasma and tumor homogenates using LC-MS/MS.

-

Analyze tumor growth inhibition (%TGI) and changes in the kynurenine/tryptophan ratio.

Mandatory Visualizations

Experimental Workflow for IDO1 Inhibitor Screening

Logical Relationship of this compound Target Validation

Conclusion

The preclinical data for this compound strongly support its continued development as a selective and potent IDO1 inhibitor. Both in vitro and in vivo studies demonstrate its ability to inhibit the IDO1 enzyme, leading to a reduction in the immunosuppressive metabolite kynurenine and subsequent anti-tumor activity in immunocompetent models. The detailed experimental protocols provided in this guide offer a framework for the consistent and rigorous evaluation of this compound and other novel IDO1 inhibitors. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex biology and the strategic approach to preclinical validation. Further investigation, particularly in combination with other immunotherapies such as checkpoint inhibitors, is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Epacadostat Overcomes Cetuximab Resistance in Colorectal Cancer by Targeting IDO-Mediated Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epacadostat Overcomes Cetuximab Resistance in Colorectal Cancer by Targeting IDO‐Mediated Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Shaping the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a multifaceted role in orchestrating the immunosuppressive landscape of the tumor microenvironment (TME). As a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism, IDO1's activity extends beyond simple nutrient depletion, initiating a cascade of signaling events that collectively thwart anti-tumor immunity. This technical guide provides an in-depth exploration of the biological functions of IDO1 within the TME, presenting key quantitative data, detailed experimental methodologies, and visual representations of its complex signaling networks. Understanding the intricate mechanisms of IDO1-mediated immune evasion is paramount for the development of novel and effective cancer immunotherapies.

The Enzymatic Core of IDO1-Mediated Immunosuppression

The primary function of IDO1 is the catalytic conversion of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[1][2][3] This enzymatic activity creates an immunosuppressive milieu through two principal mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan in the TME effectively starves proliferating effector T cells, which are highly dependent on this essential amino acid. This nutrient scarcity leads to the activation of the General Control Nonderepressible 2 (GCN2) stress kinase pathway in T cells, resulting in cell cycle arrest and anergy.[2][4]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a potent signaling event, directly and indirectly suppressing immune responses. Kynurenine serves as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, upon activation, promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and inhibits the function of effector T cells and Natural Killer (NK) cells.[1][5][6]

Data Presentation: Quantitative Insights into IDO1's Role

The expression and activity of IDO1 vary significantly across different cancer types, correlating with disease progression and patient prognosis. The following tables summarize key quantitative data related to IDO1 in the tumor microenvironment.

Table 1: IDO1 Expression in Human Cancers (Immunohistochemistry)

| Cancer Type | Percentage of IDO1-Positive Cases | Cellular Localization of IDO1 | Reference(s) |

| Cervical Carcinoma | ~80% | Tumor cells, Stromal cells | [1] |

| Endometrial Carcinoma | ~80% | Tumor cells | [1] |

| Bladder Carcinoma | High | Not specified | [1] |

| Renal Cell Carcinoma | High (in endothelial cells) | Endothelial cells | [1] |

| Lung Carcinoma | High | Tumor cells, Stromal cells | [1][7] |

| Melanoma | 56% (overall) | Tumor cells, Stromal cells, Endothelial cells | [8] |

| Ovarian Cancer | High | Tumor cells | [9] |

| Gastric Adenocarcinoma | High | Stromal cells | [1] |

| Breast Cancer | Variable | Tumor cells, Immune cells | [10] |

Table 2: Kynurenine-to-Tryptophan (Kyn/Trp) Ratio in Cancer Patients

| Cancer Type | Kyn/Trp Ratio (Patient vs. Healthy Control) | Significance | Reference(s) |

| Lung Cancer | Significantly higher in patients | Correlates with advanced disease stage | [3] |

| Various Cancers | Generally increased in patients | Associated with poor prognosis | [11] |

| Non-Small Cell Lung Cancer | High ratio associated with older age and advanced stage | Potential serum biomarker | [12] |

Table 3: Impact of IDO1 on Immune Cell Infiltration in the TME

| Immune Cell Type | Effect of High IDO1 Expression | Cancer Type | Reference(s) |

| CD8+ T cells | Reduced infiltration | Ovarian Cancer, Colon Cancer | [9][13] |

| CD8+ T cells | Positive correlation with infiltration | Cervical Cancer | [14] |

| Regulatory T cells (Tregs) | Increased infiltration and activation | General | [15][16] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Increased recruitment and activation | Melanoma, General | [12][17] |

Table 4: Potency of Selected IDO1 Inhibitors in Cellular Assays

| Inhibitor | IC50 (nM) | Assay System | Reference(s) |

| Epacadostat | 12 - 15.3 | Cell-based kynurenine assay | [4][5] |

| Navoximod | 75 | Cell-based assay | [5] |

| BMS-986205 | 8 - 9.5 | Cell-based kynurenine assay, T-cell activation rescue | [4] |

| Compound 6 | 970 | Recombinant human IDO1 activity assay | [18] |

| Compound 7 | 1520 | Recombinant human IDO1 activity assay | [18] |

| Compound 8 | 5280 | Recombinant human IDO1 activity assay | [18] |

Signaling Pathways and Logical Relationships

The immunosuppressive effects of IDO1 are mediated through a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key interactions.

IDO1 Enzymatic Pathway and its Impact on T cells

Caption: IDO1-mediated tryptophan catabolism leads to T cell suppression.

IDO1's Influence on Various Immune Cells in the TME

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tumor-Infiltrating CD8+ T Cells Driven by the Immune Checkpoint-Associated Gene IDO1 Are Associated With Cervical Cancer Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan metabolism in pancreatic cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of Indoleamine 2,3-Dioxygenase 1 in Tumor Cells and Tertiary Lymphoid Structures is a Hallmark of Inflamed Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an IHC-based detection method for studying indoleamine 2,3-dioxygenase 1 (IDO1) expression in human cancers. - ASCO [asco.org]

- 8. Expression profile of the human IDO1 protein, a cancer drug target involved in tumoral immune resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Tumor-expressed IDO recruits and activates MDSCs in a Treg-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. miR-448 targets IDO1 and regulates CD8+ T cell response in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Tumor-Infiltrating CD8+ T Cells Driven by the Immune Checkpoint-Associated Gene IDO1 Are Associated With Cervical Cancer Prognosis [frontiersin.org]

- 15. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 17. IDO Expression in Cancer: Different Compartment, Different Functionality? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

IDO-IN-2: A Technical Guide for its Application as a Chemical Probe in IDO1 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, IDO1 has emerged as a critical immune checkpoint protein.[1][2] Its expression is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[3][4] This metabolic reprogramming results in the suppression of effector T cell and natural killer (NK) cell function, and the promotion of regulatory T cell (Treg) activity, thereby enabling tumors to evade immune surveillance.[3][5]

IDO-IN-2, also known as RG 6078 or as an analogue of GDC-0919 and NLG-919, is a potent and specific small molecule inhibitor of IDO1.[6] Its utility as a chemical probe provides researchers with a valuable tool to investigate the biological roles of IDO1 in both in vitro and in vivo models. This technical guide offers an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Chemical Properties and Mechanism of Action

This compound possesses an imidazoleisoindole core and functions as a direct competitive inhibitor of IDO1.[6] Its mechanism of action involves a coordinative interaction with the ferric heme iron at the active site of the enzyme, thereby blocking the binding of its natural substrate, L-tryptophan.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and other relevant IDO1 inhibitors for comparative purposes.

| Parameter | This compound | Reference |

| IDO1 IC50 | 38 nM | [6][7] |

| HeLa Cellular EC50 | 61 nM | [6] |

| Compound | IDO1 IC50/Ki | Selectivity (IDO2) | Selectivity (TDO) | Reference |

| This compound (analogue of GDC-0919) | 38 nM (IC50) | Data not available | Weak inhibitor | [2][6] |

| Navoximod (GDC-0919) | 7 nM (Ki) | Data not available | Weak inhibitor | [2][7] |

| Epacadostat (INCB024360) | ~10 nM (IC50) | >1000-fold | >1000-fold | [8][9] |

| Compound | Species | Administration | Half-life (t1/2) | Bioavailability | Reference |

| Epacadostat | Mice | Oral | 2.4-3.9 h | Good | [10][11] |

| SHR9146 | Mice | Oral | ~1.6 h | ~54% | [12] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

IDO1 Enzymatic Assay (Colorimetric)

This protocol measures the direct inhibitory effect of this compound on purified recombinant IDO1 enzyme activity by quantifying the production of kynurenine.

Materials:

-

Purified recombinant human IDO1

-

This compound

-

L-tryptophan

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add purified recombinant IDO1 to each well of a 96-well plate.

-

Initiate Reaction: Add L-tryptophan (final concentration ~400 µM) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 30% (w/v) TCA.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifugation: Centrifuge the plate to pellet precipitated protein.

-

Color Development: Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

-

Data Analysis: Calculate the concentration of kynurenine produced using a standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cellular IDO1 Activity Assay (Kynurenine Measurement)

This protocol assesses the ability of this compound to inhibit IDO1 activity in a cellular context.

Materials:

-

HeLa or other suitable cancer cell line (e.g., SKOV-3)

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound

-

Cell culture medium

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Inhibitor Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control.

-

Incubation: Incubate for a predetermined time (e.g., 18-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement:

-

Add 30% (w/v) TCA to the supernatant.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge to remove precipitate.

-

Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.

-

Measure absorbance at 480 nm after 10 minutes.

-

-

Data Analysis: Calculate the EC50 value of this compound based on the reduction in kynurenine concentration.

T-cell Co-culture and Proliferation Assay

This assay evaluates the functional consequence of IDO1 inhibition by this compound on T-cell proliferation.

Materials:

-

IDO1-expressing cancer cells (e.g., IFN-γ-treated HeLa or SKOV-3)

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

This compound

-

T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Prepare IDO1-expressing cells: Seed cancer cells in a culture plate and induce IDO1 expression with IFN-γ.

-

Label T-cells: Isolate T-cells from PBMCs and label them with a proliferation dye according to the manufacturer's instructions.

-

Co-culture setup: Add the labeled T-cells to the wells containing the IDO1-expressing cancer cells.

-

Treatment: Add this compound at various concentrations to the co-culture. Include appropriate controls (T-cells alone, T-cells with cancer cells without inhibitor).

-

T-cell Activation: Add a T-cell activation stimulus to the wells.

-

Incubation: Co-culture the cells for 3-5 days.

-

Flow Cytometry Analysis: Harvest the T-cells and analyze their proliferation by flow cytometry. The dilution of the proliferation dye indicates cell division.

-

Data Analysis: Quantify the percentage of proliferated T-cells in each condition to determine the effect of this compound on reversing IDO1-mediated T-cell suppression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to this compound research.

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for cellular IDO1 activity assays.

References

- 1. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]

- 2. onclive.com [onclive.com]

- 3. pnas.org [pnas.org]

- 4. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. IDO2 is critical for IDO1-mediated T-cell regulation and exerts a non-redundant function in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of epacadostat, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of IDO-IN-2

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Reversing Immune Suppression by Targeting IDO1

IDO-IN-2, also known as NLG919, is a potent and orally bioavailable small-molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a critical immunomodulatory enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[3][5] This metabolic reprogramming creates a highly immunosuppressive milieu that facilitates tumor escape from immune surveillance through several mechanisms:

-

T-cell Starvation and Anergy: Tryptophan is essential for the proliferation and function of effector T cells. Its depletion induces a state of anergy (unresponsiveness) and cell cycle arrest in these crucial anti-tumor immune cells.

-

Induction of Regulatory T cells (Tregs): The accumulation of kynurenines promotes the differentiation and activation of Tregs, a subset of T cells that actively suppress the function of other immune cells.[3][6]

-

Inhibition of Natural Killer (NK) Cell Activity: The IDO1 pathway can also impair the cytotoxic function of NK cells, another key component of the innate anti-tumor immune response.

This compound exerts its immunomodulatory effects by directly inhibiting the enzymatic activity of IDO1. By blocking the conversion of tryptophan to kynurenine, this compound restores local tryptophan levels and prevents the accumulation of immunosuppressive kynurenine metabolites.[1][3] This action effectively reverses the immunosuppressive effects of the IDO1 pathway, leading to the restoration of effector T cell and NK cell function and a reduction in the number and suppressive activity of Tregs within the tumor microenvironment.[6]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell/Assay Type |

| Ki | 7 nM | Cell-free enzymatic assay |

| IC50 | 38 nM | Cell-free enzymatic assay[7] |

| EC50 | 61 nM | HeLa cellular assay[7] |

| EC50 | 75 nM | Cell-based assay[1][2] |

| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (IDO-induced T cell suppression)[2] |

| ED50 | 120 nM | Murine Dendritic Cell/OT-I T cell co-culture (antigen-specific T cell suppression)[1] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound (NLG919)

| Species | Model | Dose/Administration | Effect |

| Mouse | B16F10 tumor-bearing | Single oral dose | ~50% reduction in plasma and tissue kynurenine[1][2] |

| Mouse | CT26 tumor-bearing | Not specified | Dose-dependent suppression of Kyn/Trp ratio in plasma and tumor[6] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound (NLG919)

| Model | Combination Therapy | Outcome |

| B16F10 melanoma | Pmel-1 T cell vaccine (hgp100 peptide + CpG-1826 in IFA) | 95% reduction in tumor volume compared to vaccine alone[8] |

| Pancreatic cancer (KPC mice) | Doxorubicin (in a nanocarrier) | Complete inhibition of tumor growth and enhanced CD8+ T cell infiltration[6] |

| B16F10 melanoma | Photothermal therapy (in a nanocarrier) | Significantly improved tumor suppression and animal survival[9] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of IDO1 inhibitors. The following are representative protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Cell-Based IDO1 Inhibition Assay (HeLa Model)

This assay quantifies the ability of this compound to inhibit IDO1 activity in a cellular context. Human cervical cancer cells (HeLa) are stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

Recombinant human IFN-γ

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde for colorimetric assay or HPLC)

Methodology:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density that allows for near confluency at the end of the assay.

-

IDO1 Induction: After overnight incubation, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) and incubate for 18-24 hours to induce IDO1 expression.[7]